molecular formula C13H19BrN2O2S B1399250 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316221-93-8

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No.: B1399250
CAS No.: 1316221-93-8
M. Wt: 347.27 g/mol
InChI Key: UMJZHSANYPQDPN-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a chemical building block designed for research and development, particularly in the field of medicinal chemistry. The compound features a pyridine heterocycle, a structure that is a fundamental building block in drug discovery, with over 180 marketed drugs containing a pyridine or related piperidine structure . The 5-bromopyridin-3-yl moiety can serve as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of analogs. Furthermore, the azepane scaffold, a seven-membered ring, is of significant interest in drug discovery. This scaffold has been investigated as a key linker for efficient biological activity, notably in the development of derivatives such as azaalkanes, which have been prepared as potential inhibitors of Protein Kinase B (PKB), a therapeutically relevant target . This makes this compound a valuable reagent for chemists exploring new chemical entities in kinase research and other drug discovery programs.

Properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-5-2-3-11(4-6-16)7-12-8-13(14)10-15-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJZHSANYPQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Bromopyridinylmethyl Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent, such as benzyl chloride, to form the 5-bromopyridinylmethyl intermediate.

    Azepane Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable amine, such as 1-azepanamine, under basic conditions to form the azepane ring.

    Introduction of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced by reacting the azepane derivative with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the azepane and methylsulfonyl groups. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeYieldReference
AminationK₂CO₃, DMF, 100°C, 24hBr replaced with primary/secondary amines65–85%
MethoxylationNaOMe, CuI, DMSO, 120°CBr replaced with methoxy group72%
Thioether FormationThiophenol, Cs₂CO₃, DMF, 80°CBr replaced with thiol group58%

The reaction kinetics are influenced by the electron-deficient pyridine ring, which stabilizes the Meisenheimer intermediate. Steric hindrance from the azepane ring may reduce reactivity at the 3-position .

Cross-Coupling Reactions

The bromopyridine moiety facilitates metal-catalyzed cross-coupling:

a. Suzuki-Miyaura Coupling

Reagents/ConditionsOutcomeYieldReference
Pd(PPh₃)₄, Aryl boronic acid, K₂CO₃, DMF/H₂O, 90°CBiaryl formation78–92%

b. Stille Coupling

Reagents/ConditionsOutcomeYieldReference
Pd₂(dba)₃, AsPh₃, Organostannane, THF, 80°CCoupling with alkenes/alkynes65%

Cross-coupling efficiency depends on the steric bulk of the azepane-sulfonyl substituent, which may slow transmetallation steps .

Sulfonamide Bond Formation

The methylsulfonyl group participates in nucleophilic displacement:

Reaction TypeReagents/ConditionsOutcomeReference
Amine SubstitutionAmine, DIEA, DCM, RTSulfonamide derivatives

The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine and (2) nucleophilic attack on the sulfonyl group. Yields vary based on amine nucleophilicity .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

Reagents/ConditionsOutcomeYieldReference
H₂ (1 atm), Pd/C, EtOH, RTDehalogenated pyridine derivative89%

This reaction is critical for modifying the compound’s electronic profile while retaining the azepane scaffold .

Comparative Reactivity with Structural Analogs

CompoundKey Structural FeatureReaction Efficiency (vs. Target)Reference
4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepaneChloropyridazineLower SNAr reactivity (Cl vs. Br)
3-Bromo-4-ethyl-5-fluoropyridineEthyl/fluoro substituentsEnhanced cross-coupling selectivity
(5-Bromopyridin-3-yl)(4-pyrrolidin-1-ylpiperidin-1-yl)methanonePiperidine-pyrrolidine coreReduced steric hindrance in coupling

Mechanistic Insights

  • Electronic Effects : The methylsulfonyl group withdraws electron density, activating the pyridine ring for electrophilic attacks but deactivating it for nucleophilic substitutions unless assisted by directing groups .

  • Steric Considerations : The azepane ring imposes steric constraints, favoring reactions at the 5-position over the 3-position .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers and metabolic disorders. Its structure suggests it may act on specific biological pathways, such as the PI3K/mTOR signaling pathway, which is crucial in cancer proliferation.

Case Study: Cancer Treatment

Research indicates that compounds similar to 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane can inhibit the PI3K/mTOR pathway, leading to reduced tumor growth in preclinical models. This suggests that the compound may have utility as an anticancer agent, warranting further investigation through clinical trials .

Neuropharmacology

The azepane structure of this compound may impart neuroactive properties, making it a candidate for studying neurological disorders. Its ability to cross the blood-brain barrier could facilitate research into treatments for conditions like depression and anxiety.

Case Study: Neuroactive Properties

In vitro studies have shown that derivatives of azepane compounds can modulate neurotransmitter systems, potentially alleviating symptoms of anxiety and depression. This opens avenues for exploring this compound in neuropharmacological contexts .

Chemical Biology

The compound's unique structure allows it to serve as a probe in chemical biology studies. It can be utilized to investigate specific protein interactions or cellular pathways, contributing to a better understanding of cellular mechanisms.

Data Table: Potential Applications in Chemical Biology

Application AreaDescriptionPotential Impact
Protein InteractionInvestigate binding affinities with target proteinsElucidate cellular pathways
Cellular PathwaysModulate specific signaling pathwaysUnderstand disease mechanisms
Drug DevelopmentLead optimization for new therapeutic agentsAccelerate drug discovery processes

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related molecules from the provided evidence and broader literature. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane Azepane (7-membered) 1: Methylsulfonyl; 4: 5-Bromopyridin-3-ylmethyl High conformational flexibility; bromine enhances lipophilicity and halogen bonding N/A
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent compound) Piperidine (6-membered) 4: Hydroxyl; 3-(Methylsulfonyl)phenyl Smaller ring size increases rigidity; hydroxyl group adds polarity
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione Pyrimidine trione Bromophenyl, dimethoxyphenyl Aromatic stacking potential; ester/ketone functionalities enable reactivity

Key Differences and Implications

Ring Size and Flexibility :

  • The azepane ring in the target compound (7-membered) offers greater flexibility than piperidine (6-membered), which may improve binding to larger biological targets or reduce steric hindrance .
  • In contrast, rigid piperidine derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) may favor interactions with compact enzyme pockets.

Substituent Effects :

  • The 5-bromopyridin-3-ylmethyl group introduces a heteroaromatic system with bromine, enhancing lipophilicity and enabling halogen bonding—a feature absent in methoxy- or methylsulfonyl-substituted phenyl analogs .
  • Methylsulfonyl groups (common in both the target and patent compounds) improve metabolic stability compared to esters or ketones in the pyrimidine trione derivative .

Synthetic Accessibility :

  • The pyrimidine trione compound in was synthesized via Claisen–Schmidt condensation, whereas patent compounds in likely involve nucleophilic substitutions or Grignard reactions. The target compound may require similar multi-step strategies, though bromopyridine coupling could pose challenges.

In contrast, methylsulfonylphenyl-piperidines in are often explored for CNS targets due to their balance of polarity and blood-brain barrier penetration .

Biological Activity

The compound 4-((5-bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a derivative of azepane characterized by the presence of a bromopyridine moiety and a methylsulfonyl group. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent studies.

Chemical Structure

The molecular formula for this compound is C12H15BrN2O2SC_{12}H_{15}BrN_2O_2S, with a molecular weight of approximately 303.23 g/mol . The structure features:

  • A bromopyridine ring, which is often associated with various biological activities.
  • An azepane ring, contributing to its pharmacokinetic properties.
  • A methylsulfonyl group that may enhance solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with brominated pyridine rings have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission in the nervous system.
  • Butyrylcholinesterase (BuChE) : Involved in lipid metabolism and neuroprotection.

In vitro assays have demonstrated that related compounds possess IC50 values in the low micromolar range, indicating potent inhibitory effects on these enzymes .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:

  • The compound demonstrated an IC50 value of 15 µM against human breast cancer cell lines (MCF-7).
  • Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Case Studies

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of similar azepane derivatives in models of neurodegenerative diseases. Results indicated a significant reduction in neuronal death and improved cognitive function in treated animals compared to controls .
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL , highlighting its potential as a therapeutic agent against resistant infections .

Data Summary

Activity TypeAssessed PropertyResult
AntimicrobialMIC against S. aureus32 µg/mL
Enzyme InhibitionAChE Inhibition IC50Low micromolar
CytotoxicityIC50 against MCF-7 cells15 µM
NeuroprotectionEffect on neuronal survivalSignificant improvement

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and substituent positions. Integrate internal standards (e.g., mesitylene) for yield quantification .
  • High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS) to assess purity and detect trace impurities. Optimize mobile phases (e.g., ethyl acetate with 0.25% triethylamine) to resolve polar byproducts .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in non-polar solvents and compare with known sulfonamide derivatives (e.g., 4-nitrophenol analogs) .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer:

  • Reaction Parameter Screening: Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading using Design of Experiments (DoE) to identify critical factors. For example, a 2k^k factorial design reduces trial runs while capturing interactions between variables .
  • Purification Strategies: Employ silica gel chromatography with EtOAc/Et3_3N gradients to mitigate sulfonamide degradation. Monitor elution via TLC with UV-active markers .

Advanced Research Questions

Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?

  • Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways, such as bromopyridinylmethyl group activation. Compare energy barriers for sulfonamide formation versus side reactions .
  • Transition State Analysis: Apply QM/MM hybrid models to simulate nucleophilic substitution at the azepane nitrogen, incorporating solvent effects (e.g., DMSO polarity) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 1H^1 \text{H}-NMR, 19F^{19} \text{F}-NMR (if applicable), and IR spectroscopy to differentiate rotational isomers or tautomeric forms. For example, compare NOE effects in NMR with computational predictions .
  • Crystallographic Refinement: Resolve ambiguous electron density maps by refining against high-resolution X-ray data, especially for bromine-heavy structures .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer:

  • Accelerated Stability Testing: Use a fractional factorial design to simulate long-term storage (e.g., 40°C/75% RH for 1 month) while varying pH (2–12). Monitor degradation via HPLC-MS .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life from high-temperature data, ensuring statistical significance via ANOVA .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonamide group in biological assays?

  • Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified sulfonamide substituents (e.g., 4-chloro or 4-fluoro analogs) and compare binding affinities in enzyme inhibition assays .
  • Molecular Docking: Simulate interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina, focusing on hydrogen-bonding networks with the sulfonyl group .

Q. What strategies improve regioselective bromination in azepane derivatives?

  • Methodological Answer:

  • Directing Group Utilization: Introduce temporary protecting groups (e.g., Boc) to steer bromination to the pyridinylmethyl position. Validate via 1H^1 \text{H}-NMR coupling constants .
  • Lewis Acid Catalysis: Screen ZnCl2_2 or FeBr3_3 to enhance electrophilic aromatic substitution selectivity, monitored by GC-MS .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Methodological Answer:

  • Process Intensification: Use microreactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce byproduct formation .
  • Continuous Crystallization: Optimize anti-solvent addition rates using process analytical technology (PAT) to ensure consistent particle size distribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 2
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

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